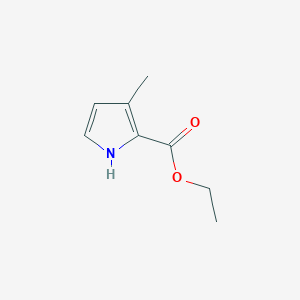

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGILMAYWLMWCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942036 | |

| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-32-0, 3284-47-7 | |

| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that serves as a cornerstone in synthetic organic chemistry. Its unique arrangement of a methyl group and an ethyl carboxylate on the pyrrole scaffold makes it a highly valuable and versatile building block. This guide provides an in-depth exploration of its synthesis, reactivity, and spectroscopic properties, offering field-proven insights for researchers in drug discovery and materials science. The strategic placement of an electron-withdrawing group (the ester) next to the nitrogen atom, and an electron-donating group (the methyl) at the adjacent position, creates a unique electronic profile that dictates its reactivity and utility in the synthesis of more complex molecular architectures, such as porphyrins and biologically active compounds.[1][2]

Table 1: Core Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 20032-32-0; 3284-47-7 | [3] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Physical Form | Solid | |

| SMILES | CCOC(=O)C1=C(C=CN1)C | [3] |

| InChI Key | FGILMAYWLMWCQA-UHFFFAOYSA-N | [3] |

Core Synthesis Strategies: The Knorr Pyrrole Synthesis

The most reliable and widely adopted method for constructing substituted pyrroles like this compound is the Knorr pyrrole synthesis.[4] This reaction is a powerful tool because it allows for the controlled assembly of highly functionalized pyrrole rings from readily available acyclic precursors.

Mechanistic Rationale

The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group, typically a β-ketoester.[4] A critical challenge is the inherent instability of α-amino-ketones, which readily self-condense. To overcome this, the α-amino-ketone is generated in situ. The standard approach involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[4][5]

The mechanism proceeds as follows:

-

Nitrosation: One equivalent of a β-ketoester (e.g., ethyl acetoacetate) is nitrosated with sodium nitrite to form an α-oximinoacetoacetate.

-

Reduction: The oxime is then reduced in the presence of zinc dust to the corresponding α-aminoacetoacetate intermediate.

-

Condensation & Cyclization: This unstable intermediate immediately reacts with a second equivalent of a β-ketoester (in this case, ethyl 3-oxobutanoate, which would lead to the target molecule). The amino group attacks the carbonyl of the second ketoester, initiating a series of condensation and dehydration steps that culminate in the formation of the aromatic pyrrole ring.

The choice of zinc and acetic acid is causal; zinc acts as the reducing agent for the oxime, while acetic acid provides the necessary acidic medium for both the reduction and the subsequent acid-catalyzed condensation and dehydration steps.[4]

Caption: Key reactivity pathways for the title compound.

Spectroscopic and Physical Properties

Accurate characterization is paramount for confirming the identity and purity of synthesized compounds. The following data represent the expected spectroscopic signatures for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | N-H: Broad singlet, ~8.5-9.5 ppm. Pyrrole H (2H): Two doublets, ~6.0-7.0 ppm. -O-CH₂-CH₃: Quartet, ~4.2 ppm. C3-CH₃: Singlet, ~2.3 ppm. -O-CH₂-CH₃: Triplet, ~1.3 ppm. |

| ¹³C NMR | C=O (ester): ~160-165 ppm. Pyrrole C (4C): ~110-135 ppm. -O-CH₂-: ~60 ppm. -O-CH₂-CH₃: ~14 ppm. C3-CH₃: ~12 ppm. |

| IR (cm⁻¹) | N-H stretch: ~3300-3400 (broad). C-H stretch (sp²): ~3100. C-H stretch (sp³): ~2900-3000. C=O stretch (ester): ~1670-1700 (strong). C=C stretch (aromatic): ~1500-1600. |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 153.08. |

Note: Predicted chemical shifts (in CDCl₃) are based on typical values for pyrrole-2-carboxylate derivatives. [6][7]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a sophisticated synthetic intermediate whose properties are finely tuned by its substituent pattern. A thorough understanding of its synthesis via the Knorr reaction and the nuanced reactivity of its functional groups is essential for leveraging its full potential. The ability to transform the robust C2-ester into other valuable functionalities, particularly the 2-formyl group, solidifies its role as a critical precursor in the development of advanced materials and next-generation therapeutics. This guide serves as a technical resource to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

- Knorr pyrrole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Knorr_pyrrole_synthesis]

- Groves, B. R., Smithen, D. A., Cameron, T. S., & Thompson, A. (2016). Thionation reactions of 2-pyrrole carboxylates. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra14969a]

- Pyrrole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrrole]

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]

- Paal–Knorr synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]

- Paal-Knorr Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]

- Hicks, J. C., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079201/]

- Hicks, J. C., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/RA/C9RA07527E]

- This compound | C8H11NO2 | CID 5324582 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Pyrrole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]

- 3284-47-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/3284-47-7.html]

- Knorr Pyrrole Synthesis of Knorr's Pyrrole - YouTube. (2020). [URL: https://www.youtube.

- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). [URL: https://www.rgmcet.edu.in/assets/img/departments/BSH/CHEMISTRY/Paal%E2%80%93Knorr%20synthesis%20of%20pyrroles.pdf]

- Pyrrole-2-carboxylic Acid | Properties, Uses, Safety, Supplier & Price in China - LookChem. [URL: https://www.lookchem.com/product/pyrrole-2-carboxylic-acid-cas-634-97-9/]

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. (2024). [URL: https://www.mdpi.com/2624-8549/6/2/31]

- 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v51p0100]

- Elghamry, I. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications. [URL: https://www.researchgate.net/publication/233158019_Synthesis_of_Ethyl_Pyrrole-2-carboxylates_A_Regioselective_Cyclization_of_Enaminones_under_Knorr-Type_Conditions]

- Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057393/]

- 3284-47-7 | this compound - ChemScene. [URL: https://www.chemscene.

- Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2199-51-1.htm]

- Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2199-43-1_1hnmr.htm]

- This compound - 20032-32-0, C8H11NO2 - GuideChem. [URL: https://www.guidechem.com/product-20032-32-0.html]

- Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-21-S1.pdf]

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [URL: https://www.acgpubs.

- This compound | 3284-47-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0f54]

- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.

- Supporting Information - Nickel-Catalyzed Denitrogenative Annulation. [URL: https://pubs.rsc.org/en/content/articlepdf/2016/sc/c6sc00508j]

- Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | C7H8FNO2 | CID 10057761 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10057761]

- 1 H NMR spectra of compound 3a. - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-compound-3a_fig3_342371239]

- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester - Chem-Impex. [URL: https://www.chemimpex.com/products/07049]

- 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2167148&Type=MASS]

- Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus - ResearchGate. [URL: https://www.researchgate.

- Pyrrole-2-carboxylic acid(634-97-9)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/634-97-9_ir.htm]

- Viradiya, C., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra15822a]

- Ethyl 5-phenyl-1H-pyrrole-3-carboxylate - Chem-Impex. [URL: https://www.chemimpex.com/products/07052]

Sources

- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

ethyl 3-methyl-1H-pyrrole-2-carboxylate structure and synthesis

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with diverse biological activities.[3][4] this compound is a specific, highly functionalized pyrrole derivative. The presence of an ester at the 2-position and a methyl group at the 3-position provides synthetic handles for further elaboration, making it a valuable intermediate in multi-step syntheses aimed at creating complex molecular architectures for drug discovery and development.[2][5]

This guide provides a comprehensive overview of this compound, focusing on its structural properties and a detailed examination of its synthesis via the classical Hantzsch pyrrole synthesis. We will explore the underlying mechanism, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Structural Elucidation and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical properties. These data are critical for its characterization, handling, and application in further synthetic endeavors.

1.1. Molecular Structure

The IUPAC name for the compound is this compound.[6] Its structure consists of a five-membered pyrrole ring substituted at the C2 position with an ethoxycarbonyl group and at the C3 position with a methyl group.

1.2. Physicochemical Data

The key identifying and physical properties of the compound are summarized in the table below. This data is essential for researchers for both practical handling and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 20032-32-0; 3284-47-7 | PubChem[6], Sigma-Aldrich[7] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[6], ChemScene[8] |

| Molecular Weight | 153.18 g/mol | PubChem[6], ChemScene[8] |

| SMILES | CCOC(=O)C1=C(C=CN1)C | PubChem[6] |

| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | PubChem[6], Sigma-Aldrich[7] |

| Physical Form | Solid | Sigma-Aldrich[7] |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[7] |

Synthesis of this compound

Several classical methods exist for the synthesis of substituted pyrroles, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[1][9] For the specific substitution pattern of this compound, the Hantzsch pyrrole synthesis offers a direct and efficient route.[2][10]

2.1. The Hantzsch Pyrrole Synthesis: A Strategic Overview

Named after Arthur Rudolf Hantzsch, this method involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[2] It is a powerful multicomponent reaction that builds the pyrrole core in a single, convergent step. The choice of starting materials directly dictates the substitution pattern of the final product, making it a highly modular synthetic strategy.

The overall synthetic workflow can be visualized as a sequence of logical steps from starting materials to the final, characterized product.

Caption: High-level workflow for the Hantzsch pyrrole synthesis.

2.2. Reaction Mechanism

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Hantzsch synthesis proceeds through several distinct, well-established steps.[2][10][11]

-

Enamine Formation: The reaction initiates with the condensation of the β-ketoester (ethyl acetoacetate) with ammonia to form an enamine intermediate, ethyl 3-aminocrotonate. This is the key nucleophilic species in the subsequent step.

-

Nucleophilic Attack: The enamine attacks the α-haloketone (in this case, ethyl 2-chloroacetoacetate). There are two plausible mechanisms: the enamine can attack the carbonyl carbon of the haloketone, or it can attack the α-carbon in an SN2-type displacement of the halide.[2] The latter is often favored in explanations.

-

Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack, where the nitrogen atom attacks a carbonyl group, forming the five-membered ring.

-

Dehydration & Aromatization: The cyclic intermediate subsequently loses a molecule of water to form the final, stable aromatic pyrrole ring.[2]

Caption: Mechanistic pathway of the Hantzsch pyrrole synthesis.

2.3. Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on the principles of the Hantzsch synthesis. Researchers should conduct their own risk assessment and optimization based on laboratory conditions.

Objective: To synthesize this compound.

Materials:

-

Ethyl 3-aminocrotonate (Can be purchased or generated in situ from ethyl acetoacetate and ammonia)

-

Ethyl 2-chloroacetoacetate

-

Sodium acetate

-

Ethanol, absolute

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminocrotonate (12.9 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Scientist's Note: Sodium acetate acts as a weak base to neutralize the HCl that is formed during the reaction, preventing side reactions and promoting the desired cyclization.

-

-

Addition of Electrophile: While stirring the mixture, add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) dropwise over 15 minutes.

-

Scientist's Note: A controlled, dropwise addition is crucial to manage the exothermicity of the initial alkylation step.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Partition the resulting residue between diethyl ether (150 mL) and water (100 mL). Separate the layers.

-

Workup - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Scientist's Note: The bicarbonate wash removes any unreacted acidic components, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound and the reagents used in its synthesis possess specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Hazard Profile: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Precautions:

-

Always handle the chemical in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.[7]

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete handling and emergency information before use.[12]

-

Conclusion

This compound is a synthetically valuable building block. This guide has detailed its structural and physical properties and provided a comprehensive look into its synthesis via the Hantzsch reaction. By understanding the causality behind the mechanistic steps and adhering to a robust, self-validating experimental protocol, researchers can reliably produce this important intermediate. The principles outlined here—from strategic selection of a named reaction to meticulous execution and safety-conscious handling—represent the core tenets of modern synthetic chemistry in the pursuit of novel molecules for science and medicine.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Online] Available at: [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. [Online] Available at: [Link]

-

Química Organica.org. Hantzch synthesis of pyrrole. [Online] Available at: [Link]

-

YouTube. Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Online] Available at: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Online] Available at: [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Online] Available at: [Link]

-

Elghamry, I. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902. [Online] Available at: [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]

-

ChemSynthesis. ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]

-

Al-Warhi, T., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Online] Available at: [Link]

-

National Institutes of Health. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Online] Available at: [Link]

-

PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Online] Available at: [Link]

-

ChemSynthesis. This compound. [Online] Available at: [Link]

-

ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Online] Available at: [Link]

-

Viradiya, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15254. [Online] Available at: [Link]

-

Chemical Synthesis Database. ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]

-

University of British Columbia. AN IMPROVED SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATE ESTERS FROM DIETHYL AMINOMALONATE. [Online] Available at: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3284-47-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 12. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to Ethyl 3-Methyl-1H-pyrrole-2-carboxylate

This technical guide provides an in-depth analysis of the spectral data for ethyl 3-methyl-1H-pyrrole-2-carboxylate (C₈H₁₁NO₂), a key building block in synthetic organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyrrole, a five-membered aromatic heterocycle. The strategic placement of the ethyl carboxylate and methyl groups on the pyrrole ring dictates its unique electronic and structural properties, which are in turn reflected in its spectral data. This guide will dissect these spectral features, providing a foundational understanding for its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit distinct signals for each unique proton environment in the molecule. The expected chemical shifts (δ) in a suitable solvent like CDCl₃ are as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~8.0 - 9.0 | Broad Singlet | 1H |

| H-5 | ~6.7 - 6.9 | Triplet | 1H |

| H-4 | ~6.0 - 6.2 | Triplet | 1H |

| O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet | 2H |

| C-CH₃ | ~2.2 - 2.4 | Singlet | 3H |

| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H |

-

Causality of Chemical Shifts: The pyrrole ring protons (H-4 and H-5) appear in the aromatic region, though at a slightly lower chemical shift compared to benzene due to the electron-donating nature of the nitrogen atom. The electron-withdrawing carboxylate group at C-2 deshields the adjacent H-5 proton. The broadness of the N-H signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The ethyl group protons display a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~160 - 165 |

| C-2 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-3 | ~115 - 120 |

| C-4 | ~110 - 115 |

| O-CH₂-CH₃ | ~59 - 62 |

| C-CH₃ | ~12 - 15 |

| O-CH₂-CH₃ | ~14 - 16 |

-

Expert Interpretation: The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field. The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The presence of the methyl group at C-3 and the ethyl carboxylate at C-2 leads to a specific substitution pattern that can be confirmed by these chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3200 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

-

Trustworthiness of Data: The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature. The broad N-H stretch is also a characteristic feature of pyrroles. The combination of these bands provides strong evidence for the presence of the key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (153.18 g/mol ).[1]

-

Expected Fragmentation: Electron ionization (EI) would likely lead to fragmentation. Key expected fragments include the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 108, and the loss of the entire ethyl carboxylate group, leading to a fragment corresponding to the 3-methylpyrrole cation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the unambiguous identification and characterization of this compound. This guide serves as a foundational reference for scientists, enabling them to confidently utilize this important synthetic intermediate in their research and development endeavors. The detailed protocols and spectral interpretations herein are grounded in established principles of analytical chemistry and are designed to ensure the highest degree of scientific integrity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds that form the core structure of many biologically significant molecules, including porphyrins.[1][2] As such, this compound and its analogues are valuable building blocks in medicinal chemistry and materials science for the synthesis of novel pharmaceuticals and functional materials.[3] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their assessment.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| Appearance | Solid | |

| IUPAC Name | This compound | [4] |

I. Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. The principle of "like dissolves like" is a useful starting point for predicting solubility.[5] The structure of this compound, with a polar pyrrole ring and an ester functional group, alongside nonpolar methyl and ethyl groups, suggests a nuanced solubility profile.

Predicted Solubility

Based on its structure, the following qualitative solubility profile in common laboratory solvents is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The N-H group and carbonyl oxygen can participate in hydrogen bonding, but the hydrocarbon portions of the molecule limit extensive solubility in highly polar solvents like water.[5][6] Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the steric hindrance of hydrogen bonding networks, leading to good solvation. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Moderate to High | The presence of the methyl and ethyl groups, as well as the pyrrole ring's aromatic character, contributes to favorable van der Waals interactions with nonpolar solvents. |

| Aqueous Acidic | Dilute HCl | Potentially Low | The pyrrole nitrogen is very weakly basic, and protonation, which would increase aqueous solubility, is generally unfavorable as it disrupts the aromaticity of the ring.[7] |

| Aqueous Basic | Dilute NaOH, NaHCO₃ | Low | The ester group can undergo hydrolysis under basic conditions, especially with heating, to form the corresponding carboxylate salt, which would be more water-soluble. However, at room temperature and for short durations, the compound itself is unlikely to be significantly more soluble than in water.[8][9] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of an organic compound.[5][6][8]

Objective: To determine the approximate solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid is fully dissolved or a significant volume of solvent has been added.

-

Quantification: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in terms of mg/mL or mol/L.

-

Classification: The solubility can be classified based on standard criteria (e.g., USP solubility definitions).

Causality Behind Experimental Choices:

-

Vigorous mixing is crucial to overcome kinetic barriers to dissolution and ensure that the system reaches equilibrium, or a state close to it, within a reasonable timeframe.

-

Incremental solvent addition allows for a more precise determination of the saturation point.

-

Testing in acidic and basic solutions provides insights into the compound's acid-base properties and potential for salt formation to enhance solubility.[9]

Caption: Workflow for experimental solubility determination.

II. Stability Profile

The stability of this compound is a critical consideration for its synthesis, purification, storage, and use. Pyrrole and its derivatives are known to be susceptible to degradation under certain conditions.[10]

Factors Affecting Stability

| Condition | Potential Impact | Rationale and Mitigation |

| Light | Degradation and polymerization | The pyrrole ring can be sensitive to light, leading to the formation of colored degradation products or polymers.[7][10] Mitigation: Store in amber vials or protect from light.[1] |

| Heat | Increased degradation rate, potential for decarboxylation | Thermal energy can accelerate degradation reactions. While the ethyl ester is more stable than the corresponding carboxylic acid, prolonged exposure to high temperatures may lead to decomposition.[11] Mitigation: Store at recommended temperatures (e.g., room temperature or refrigerated at 2-8°C, as suggested by suppliers).[1] |

| Oxygen (Air) | Oxidation | The electron-rich pyrrole ring can be susceptible to oxidation, which can lead to ring-opening or the formation of oxidized byproducts.[10] Mitigation: Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. |

| Strong Acids | Hydrolysis and potential polymerization/decarboxylation | In strongly acidic aqueous solutions, the ester can be hydrolyzed to the carboxylic acid. The resulting pyrrole-2-carboxylic acid is known to be susceptible to acid-catalyzed decarboxylation.[12][13] Mitigation: Avoid contact with strong acids, especially in the presence of water and heat. |

| Strong Bases | Saponification (Ester Hydrolysis) | Strong bases will hydrolyze the ethyl ester to the corresponding carboxylate salt, a process known as saponification. Mitigation: Avoid contact with strong bases unless ester hydrolysis is the intended reaction. |

Plausible Degradation Pathway

Under acidic aqueous conditions, a likely degradation pathway involves the hydrolysis of the ester to the carboxylic acid, followed by decarboxylation.

Caption: Potential degradation pathway in acidic aqueous media.

Experimental Protocol for Stability Assessment

A forced degradation study is an effective way to assess the stability of a compound under various stress conditions.[14][15]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Photostability chamber

-

pH meter

-

Constant temperature oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[16]

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.[17]

-

Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Calculate the percentage of degradation.

Causality Behind Experimental Choices:

-

Forced degradation intentionally exposes the compound to conditions more severe than those it would typically encounter to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[14]

-

HPLC is a powerful technique for separating and quantifying the parent drug and its degradation products, making it the standard for stability studies.[17]

-

ICH guidelines provide a standardized framework for conducting stability and photostability testing, ensuring the data is reliable and can be used for regulatory submissions.[16]

Handling and Storage Recommendations

Based on the available data and general properties of pyrrole derivatives, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

-

Storage: Store in a tightly sealed container, preferably in an amber vial to protect from light.[1][10] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen) are advisable.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][18] Avoid exposure to strong acids, bases, and oxidizing agents.[7]

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed from its chemical structure and the known properties of related pyrrole compounds. This guide provides researchers, scientists, and drug development professionals with a robust framework for predicting its behavior, experimentally determining its solubility and stability profiles, and ensuring its proper handling and storage. The provided protocols are designed to be self-validating and grounded in established analytical principles, empowering users to generate the precise data required for their specific applications.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.

- What are the challenges in the synthesis and application of pyrrole? BIOSYNCE.

- Pyrrole. Santa Cruz Biotechnology.

- How to determine the solubility of organic compounds. Quora.

- Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific.

- PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Thieme Connect.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Chemical vs. Physical Stability of Formulations. Microtrac.

- Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB.

- Enzymatic synthesis of novel pyrrole esters and their thermal stability. NIH.

- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH.

- Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate.

- Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate.

- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Frontier Specialty Chemicals.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.

- Analytical Techniques In Stability Testing. Separation Science.

- Quality Guidelines. ICH.

- Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.

- This compound. PubChem.

- This compound. Sigma-Aldrich.

- 3284-47-7|this compound|BLD Pharm. BLD Pharm.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- This compound SDS, 20032-32-0 Safety Data Sheets. ECHEMI.

- Synthesis and polymerization studies of 3-(+) and (-) -menthyl carboxylate pyrroles.

- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.

- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester. Chem-Impex.

- 2-ethyl-3-methyl maleimide. The Good Scents Company.

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. NIH.

- ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database.

- Ethyl 3-amino-1H-pyrrole-2-carboxylate. Sigma-Aldrich.

- Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, 98%+ Purity, C10H15NO2, 1 gram.

- Ethyl 5-phenyl-1H-pyrrole-3-carboxylate. Chem-Impex.

- 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook.

- ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database.

Sources

- 1. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 2. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. biosynce.com [biosynce.com]

- 11. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to Ethyl 3-Methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Nomenclature and Core Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The subject of this guide is systematically named according to IUPAC nomenclature and is also known by several synonyms in commercial and academic literature.

IUPAC Name: ethyl 3-methyl-1H-pyrrole-2-carboxylate[1]

Synonyms:

A summary of its key physicochemical properties is provided in Table 1. These parameters are essential for predicting its behavior in various solvent systems, its potential for membrane permeability, and for designing appropriate reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[2][3] |

| SMILES | CCOC(=O)C1=C(C=CN1)C | PubChem[1] |

| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

Substituted pyrroles are foundational scaffolds in a vast array of biologically active molecules.[4][5] The synthesis of this compound and its analogs often relies on classical heterocyclic chemistry principles, such as the Knorr or Hantzsch pyrrole syntheses, or more modern variations. While specific, large-scale industrial syntheses may be proprietary, a common academic approach involves the condensation of an α-amino ketone equivalent with a β-ketoester.

A representative synthetic approach is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, a plausible pathway would involve the reaction of an appropriately substituted 1,4-dicarbonyl precursor with an ammonia source. The choice of starting materials is critical to ensure the desired regiochemistry of the final product.

Below is a generalized workflow for the synthesis and purification of substituted pyrrole-2-carboxylates.

Caption: Generalized workflow for the synthesis and purification of pyrrole esters.

The rationale for a multi-step purification process involving aqueous workup, drying, and chromatography is to systematically remove unreacted starting materials, inorganic salts, and reaction byproducts. Silica gel chromatography is particularly effective for separating the moderately polar pyrrole product from less polar or more polar impurities.

Spectroscopic Characterization

Structural confirmation of the synthesized molecule is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrrole ring (a singlet), the two protons on the pyrrole ring (typically doublets or multiplets in the aromatic region), and a broad singlet for the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing ester group and the electron-donating methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the four distinct carbons of the pyrrole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight of 153.18 g/mol , with the molecular ion peak [M+H]⁺ observed at m/z 154.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp peak for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2900-3100 cm⁻¹), and a strong carbonyl (C=O) stretch from the ester group (around 1680-1710 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs such as Atorvastatin and Sunitinib.[5][6] this compound serves as a versatile intermediate, providing a pre-functionalized core that can be elaborated into more complex molecular architectures.

Key Application Areas:

-

Antiviral Agents: This compound is a crucial building block for the synthesis of potent drug candidates targeting the Hepatitis B Virus (HBV).[7] Its structure allows for the strategic introduction of pharmacophoric features necessary for binding to viral proteins or enzymes.

-

Kinase Inhibitors: The pyrrole ring is a common feature in kinase inhibitors, which are a major class of anticancer drugs. The N-H group can act as a hydrogen bond donor, while the ester can be hydrolyzed to the corresponding carboxylic acid to interact with basic residues in an active site or serve as a handle for amide coupling.

-

Agrochemicals: Beyond pharmaceuticals, this molecule is used in the development of advanced agrochemicals, such as pesticides and herbicides, where the pyrrole core contributes to the biological activity.[8]

-

Porphyrin Synthesis: Pyrrole derivatives are the fundamental building blocks for porphyrins, which have applications in photodynamic therapy and materials science.[9]

The logical flow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: Workflow illustrating the use of a key pyrrole intermediate in a drug discovery cascade.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example of a Hantzsch-type pyrrole synthesis, adapted for the preparation of the title compound.

Objective: To synthesize this compound.

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Ammonia (aqueous solution, ~28%)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.

-

Addition of Reagents: Cool the flask in an ice bath and slowly add aqueous ammonia (2.0-3.0 eq). To this stirred solution, add chloroacetone (1.0 eq) dropwise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization and dehydration steps.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Partition the residue between diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. The washing steps are critical for removing water-soluble byproducts and unreacted ammonia.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the resulting solid by NMR and MS to confirm its identity and purity.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Chloroacetone is a lachrymator and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The hazards associated with the final product include being harmful if swallowed and causing skin and eye irritation.[1]

Conclusion

This compound is a deceptively simple molecule that holds significant value in the fields of medicinal and materials chemistry. Its well-defined structure, coupled with the reactivity of the pyrrole ring system, makes it an ideal starting point for the synthesis of complex, high-value compounds. Understanding its synthesis, properties, and reactivity is essential for any researcher aiming to leverage the power of heterocyclic chemistry in drug discovery and beyond.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

ChemSynthesis. ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate. [Link]

-

PubChem. Ethyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

ACS Publications. Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. [Link]

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Link]

-

NIH. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

Sources

- 1. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3284-47-7 [sigmaaldrich.com]

- 3. 3284-47-7|this compound|BLD Pharm [bldpharm.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

The Alchemical Ring: A Technical Guide to the Discovery and Enduring Evolution of Substituted Pyrrole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Ancient Dyes to Modern Drugs

The pyrrole ring, a deceptively simple five-membered aromatic heterocycle, stands as a cornerstone of organic chemistry and drug discovery. Its π-rich system and the hydrogen-bonding capability of its nitrogen atom bestow upon it a remarkable versatility, allowing it to serve as a critical pharmacophore in a vast array of therapeutic agents.[1] From the life-sustaining core of heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor®), the pyrrole motif is a privileged scaffold in nature and medicine.[2][3] This guide provides a deep dive into the historical milestones and modern innovations in the synthesis of substituted pyrroles, offering field-proven insights and detailed methodologies for the discerning researcher. We will traverse the seminal discoveries of the 19th century that first unlocked this heterocyclic core and journey to the cutting-edge catalytic and multicomponent strategies that drive contemporary drug development.

The Classical Era: Forging the Pyrrole Ring

The late 19th century witnessed a flurry of activity in heterocyclic chemistry, with German chemists laying the foundational groundwork for pyrrole synthesis. These classical methods, born from the era's burgeoning understanding of organic structures and reactivity, remain remarkably relevant and are often the go-to strategies for specific substitution patterns.

The Paal-Knorr Synthesis (1884): The Archetypal Condensation

Independently reported by Carl Paal and Ludwig Knorr, this synthesis is arguably the most direct and intuitive method for forming the pyrrole ring.[4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][6] Its enduring appeal lies in its operational simplicity and the ready availability of starting materials.[5]

Causality Behind Experimental Choices: The genius of the Paal-Knorr synthesis is its exploitation of the inherent electrophilicity of carbonyls and the nucleophilicity of amines. The acid catalyst is not merely an additive but a crucial component that protonates a carbonyl oxygen, significantly enhancing its electrophilicity and initiating the cascade. The choice of acid is critical; weakly acidic conditions, such as acetic acid, are optimal.[6] Overly strong acidic conditions (pH < 3) can favor the formation of furan byproducts through an alternative cyclization pathway of the dicarbonyl itself.[6]

Mechanism and Workflow: The reaction proceeds through the initial formation of a hemiaminal, followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate.[5][7] Subsequent dehydration, driven by the formation of the stable aromatic ring, yields the final pyrrole product.[5][7] Computational studies have suggested that the hemiaminal cyclization is the rate-determining step.[8]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Caption: A simplified workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole [4][7][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol) and 2,5-hexanedione (228 mg, 2.0 mmol).

-

Solvent and Catalyst Addition: Add 0.5 mL of methanol and one drop of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the mixture to reflux for 15 minutes.

-

Work-up and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

The Hantzsch Pyrrole Synthesis (1890): A Multicomponent Marvel

Reported by Arthur Hantzsch, this method is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][11] Its strength lies in its convergent nature, allowing for the rapid assembly of polysubstituted pyrroles with a high degree of structural diversity.[10]

Causality Behind Experimental Choices: The Hantzsch synthesis is a testament to the power of sequential reactions in a single pot. The initial step is the formation of an enamine from the β-ketoester and the amine. This in situ generation of the key nucleophile is crucial. The choice of a β-ketoester is strategic, as the ester group activates the methylene protons, facilitating enamine formation. The α-haloketone serves as a bifunctional electrophile, with both the carbonyl carbon and the halogen-bearing carbon susceptible to nucleophilic attack.

Mechanism and Workflow: The generally accepted mechanism begins with the formation of an enamine intermediate from the β-ketoester and ammonia/amine.[10] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone.[10] An alternative pathway involves the enamine attacking the α-carbon of the haloketone in an SN2 fashion.[11] Regardless of the initial point of attack, subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[10]

Diagram: Hantzsch Pyrrole Synthesis Workflow

Caption: Key stages in the Hantzsch multicomponent pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate [10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

-

Amine Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction and Drying: Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure product.

The Knorr Pyrrole Synthesis (1884): A Classic Route to Highly Functionalized Pyrroles

Also developed by Ludwig Knorr, this synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[9][12] This method is particularly valuable for preparing pyrroles with specific substitution patterns that are not readily accessible through other classical routes.

Causality Behind Experimental Choices: A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense.[12] The key experimental insight was to generate the α-amino-ketone in situ. The classical approach involves the reduction of an α-oximino-ketone with zinc dust in acetic acid.[9][12] This reductive step is immediately followed by condensation with the β-ketoester, preventing the undesired side reactions of the reactive amino-ketone.

Mechanism and Workflow: The synthesis begins with the in situ generation of the α-amino-ketone. This is followed by the condensation of the amine and the ketone of the second reactant to form an imine.[12] The imine then tautomerizes to an enamine, which undergoes cyclization. Finally, elimination of water and isomerization lead to the aromatic pyrrole product.[12]

Diagram: Knorr Pyrrole Synthesis Mechanism Overview

Caption: Overview of the Knorr synthesis, highlighting in situ generation.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [12][13][14]

-

Preparation of the Oximinoacetoacetate: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1 equiv.) while maintaining the temperature between 5 and 7 °C.

-

Reaction Setup: In a separate flask, prepare a well-stirred solution of ethyl acetoacetate (1 equiv.) in glacial acetic acid.

-

In Situ Reduction and Condensation: Gradually add the previously prepared cold oxime solution and zinc dust (2 equiv.) to the stirred ethyl acetoacetate solution. The reaction is exothermic and may require external cooling to prevent the mixture from boiling.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for a few hours, then heat to reflux for 1 hour.

-

Work-up and Isolation: Pour the hot reaction mixture into a large volume of water. The product will precipitate.

-

Purification: Collect the crude product by filtration and recrystallize from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Comparative Analysis of Classical Syntheses

| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95 | Simplicity, high yields, readily available starting materials. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |

| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base or neutral conditions | Room Temp. - Reflux | Variable | Often moderate (40-80) | Multicomponent, high flexibility in substitution patterns. | Can be lower yielding; potential for side reactions. |

| Knorr | α-Amino-ketones (generated in situ), β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 | Access to specific, highly functionalized pyrroles. | Requires in situ generation of unstable intermediates. |

The Modern Era: Catalysis and Efficiency

While the classical methods remain invaluable, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies. These modern approaches often leverage catalysis to achieve transformations under milder conditions and with greater control.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

The Hantzsch synthesis can be considered the forerunner of modern MCRs. Contemporary MCRs for pyrrole synthesis often involve the one-pot combination of three or four simple starting materials to rapidly generate complex and diverse pyrrole libraries.[10][15] These reactions are highly atom-economical and step-efficient, making them ideal for high-throughput synthesis in drug discovery.[15] For example, a four-component reaction of an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane can yield highly substituted pyrroles.[6]

Metal-Catalyzed Syntheses: New Bonds, New Possibilities

The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrrole construction is no exception. Catalysts based on palladium, copper, gold, and iron have enabled novel disconnections and the use of previously unreactive starting materials.[16][17]

-

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to functionalize the pyrrole ring, but they also enable cyclization reactions. For instance, the annulation of alkenyl β-dicarbonyl compounds with primary amines can be achieved using a Pd(TFA)₂ catalyst.

-

Copper Catalysis: Copper-hydride catalyzed coupling of enynes and nitriles has emerged as an efficient method for preparing polysubstituted N-H pyrroles with high regioselectivity.[17]

-

Gold Catalysis: Gold catalysts are particularly effective in activating alkynes and allenes, enabling intramolecular cyclizations of functionalized amines to form the pyrrole ring.

-

Iron Catalysis: As a cheaper and more environmentally benign alternative, iron catalysis is gaining traction. Iron-catalyzed radical cycloaddition of 2H-azirines and enamides provides an efficient route to substituted pyrroles.[16]

Organocatalysis: The Metal-Free Frontier

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a "greener" alternative to metal-based methods.[5][7][18] Proline and its derivatives, chiral phosphoric acids, and N-heterocyclic carbenes (NHCs) have all been successfully employed in pyrrole synthesis.[7] For instance, chiral phosphoric acids can catalyze the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles.[19] Organocatalysts can activate substrates through various modes, including iminium and enamine catalysis, providing unique reactivity and selectivity.[7]

Conclusion: An Enduring Legacy and a Bright Future

The journey of substituted pyrrole synthesis, from the foundational discoveries of Paal, Knorr, and Hantzsch to the sophisticated catalytic methods of the 21st century, is a compelling narrative of scientific progress. The classical syntheses, with their robust and predictable nature, continue to be workhorses in both academic and industrial laboratories. Concurrently, modern methodologies are pushing the boundaries of what is possible, enabling the rapid and efficient synthesis of increasingly complex pyrrole-containing molecules. For the medicinal chemist and drug development professional, this rich and diverse synthetic toolbox is invaluable. The ability to precisely tailor the substitution pattern on the pyrrole scaffold is fundamental to modulating a compound's pharmacological profile. As we look to the future, the integration of computational chemistry for rational design, flow chemistry for scalable synthesis, and biocatalysis for unparalleled selectivity will undoubtedly write the next chapter in the enduring story of the alchemical ring.

References

-

Borhade, S. D., & Shinde, S. L. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(23), 13975–14001. Available from: [Link]

-

Shaikh, I. R., & Siddiqui, Z. N. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1689-1711. Available from: [Link]

-

Borhade, S. D., & Shinde, S. L. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available from: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from: [Link]

-

ResearchGate. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from: [Link]

-

Shaw, D. J., & Wood, W. F. (1991). Preparation of 2,5-Dimethyl-1-Phenylpyrrole. Journal of Chemical Education, 68(7), 609. Available from: [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. Available from: [Link]

-

Chemistry Online. (2023). Microscale – Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Retrieved from: [Link]

-

Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. Available from: [Link]

-

International Journal of Progressive Research in Engineering Management and Science. (2024). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Available from: [Link]

-

MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available from: [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from: [Link]

-

Wang, J.-B. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 63-66. Available from: [Link]

-